Chloro(chloromethyl)dimethylsilane

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

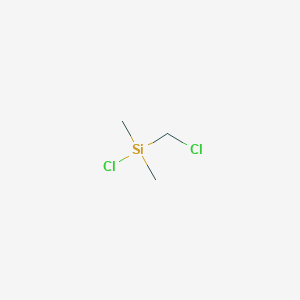

Structure

3D Structure

Properties

IUPAC Name |

chloro-(chloromethyl)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ITKVLPYNJQOCPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(CCl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8Cl2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4061911 | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

1719-57-9 | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1719-57-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001719579 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Silane, chloro(chloromethyl)dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4061911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Chloro(chloromethyl)dimethylsilane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.460 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to Chloro(chloromethyl)dimethylsilane: Core Properties and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane, a bifunctional organosilane, is a versatile reagent in organic and materials chemistry. Its unique structure, featuring both a reactive Si-Cl bond and a C-Cl bond, allows for a wide range of chemical transformations. This guide provides a comprehensive overview of its fundamental properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its applications in various scientific fields.

Core Properties of this compound

The fundamental physical and chemical properties of this compound are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₈Cl₂Si | [1][2] |

| Molecular Weight | 143.08 g/mol | [1][2] |

| CAS Number | 1719-57-9 | [1][2] |

| Appearance | Colorless to pale yellow liquid | [1] |

| Boiling Point | 114-116 °C at 752 mmHg | [1][2][3] |

| Density | 1.086 g/mL at 25 °C | [2] |

| Refractive Index (n20/D) | 1.437 | [2] |

| Flash Point | 22 °C (71.6 °F) | [2] |

| SMILES | C--INVALID-LINK--(Cl)CCl | [2] |

| InChI Key | ITKVLPYNJQOCPW-UHFFFAOYSA-N | [2] |

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the free-radical chlorination of chlorotrimethylsilane using sulfuryl chloride as the chlorinating agent and benzoyl peroxide as a radical initiator.[3]

Experimental Protocol: Chlorination of Chlorotrimethylsilane[3]

Materials:

-

Chlorotrimethylsilane (27.2 g, 0.25 mol)

-

Sulfuryl chloride (33.8 g, 0.25 mol)

-

Benzoyl peroxide (0.4 g, added in two portions)

-

500 mL two-necked flask

-

Magnetic stirrer

-

Reflux condenser

-

Heating mantle

-

Distillation apparatus

Procedure:

-

Combine chlorotrimethylsilane and sulfuryl chloride in the two-necked flask equipped with a magnetic stirrer and reflux condenser.

-

Heat the reaction mixture to reflux.

-

Add the first portion of benzoyl peroxide (0.2 g) to the refluxing solution.

-

After 2 hours, add the second portion of benzoyl peroxide (0.2 g).

-

Continue heating at reflux for an additional 10 hours.

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

Purify the product by fractional distillation. Collect the fraction boiling at 114-116 °C. This yields this compound (yield: 43%).[3]

Figure 1. Synthesis of this compound.

Key Reactions and Applications

This compound is a valuable intermediate for the synthesis of more complex organosilanes and functionalized materials.

Reaction with Grignard Reagents

The silicon-chlorine bond in this compound readily reacts with Grignard reagents, allowing for the introduction of various organic moieties. This reaction is a cornerstone for creating a diverse range of tetraorganosilanes.[3]

Materials:

-

This compound (33.8 mL, 250 mmol)

-

Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol)

-

1,4-Dioxane (240 mL)

-

Anhydrous ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Anhydrous sodium sulfate

-

1 L three-necked round-bottomed flask

-

Pressure-equalizing dropping funnel

-

Inert gas supply (Argon or Nitrogen)

-

Ice/water bath

-

Rotary evaporator

-

Distillation apparatus

Procedure:

-

Set up a flame-dried 1 L three-necked round-bottomed flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an inert gas inlet, and an internal temperature probe.

-

Add dichloro(N,N,N',N'-tetramethylethylenediamine)zinc to the flask and purge the system with argon.

-

Add 1,4-dioxane (240 mL) to the flask.

-

Add this compound (33.8 mL) to the dropping funnel and then add it to the flask at 23 °C.

-

Cool the mixture in an ice/water bath.

-

Transfer the phenylmagnesium bromide solution to the dropping funnel and add it dropwise to the reaction mixture over 30 minutes while maintaining the temperature with the ice bath.

-

After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

Pour the reaction mixture into a rapidly stirred, ice-cold saturated aqueous ammonium chloride solution (150 mL).

-

Transfer the mixture to a separatory funnel. The organic phase is separated, and the aqueous layer is extracted three times with ethyl acetate (50 mL each).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, filter, and concentrate using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain (chloromethyl)dimethylphenylsilane (yield: 80-81%).[3]

Figure 2. Grignard Reaction Workflow.

Synthesis of Silyl-Substituted Heterocycles

This compound can be used to introduce a silyl group onto heterocyclic compounds, such as pyrrole. This modification can alter the electronic properties and solubility of the parent heterocycle.

Materials:

-

1-(Trimethylsilyl)-1H-pyrrole

-

This compound

-

Heating apparatus

-

Distillation apparatus

Procedure:

-

Combine 1-(trimethylsilyl)-1H-pyrrole and this compound in a reaction flask.

-

Heat the reaction mixture. The reaction progress can be monitored by observing the release of chlorotrimethylsilane.

-

Continue heating until the evolution of chlorotrimethylsilane ceases.

-

Purify the product by distillation to obtain 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole (yield: 89%).[4]

Surface Modification

General Experimental Workflow for Surface Modification of Silica:

-

Activation of Silica Surface: The silica substrate is first cleaned and activated to ensure a high density of surface silanol (Si-OH) groups. This is typically achieved by washing with acid and/or plasma treatment, followed by drying at an elevated temperature.

-

Silanization Reaction: The activated silica is then reacted with this compound in an anhydrous aprotic solvent (e.g., toluene). The reaction is often carried out under an inert atmosphere to prevent premature hydrolysis of the chlorosilane. A base, such as triethylamine, can be added to scavenge the HCl byproduct.

-

Washing and Curing: After the reaction, the modified silica is thoroughly washed with the solvent to remove any unreacted silane and byproducts. A final curing step at an elevated temperature is often employed to promote the formation of a stable siloxane layer.

Figure 3. General Workflow for Silica Surface Modification.

Use as a Protecting Group

The dimethyl(chloromethyl)silyl group can potentially be used as a protecting group for alcohols, forming a silyl ether. The reactivity of this group would be different from the more common trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) groups due to the presence of the chloromethyl moiety. However, detailed protocols for the specific use of this compound as a protecting group are not well-documented in the searched literature. The general principle involves the reaction of the alcohol with the chlorosilane in the presence of a base.[5][6]

Safety Information

This compound is a hazardous chemical and should be handled with appropriate safety precautions in a well-ventilated fume hood. It is a flammable liquid and vapor. It is harmful if swallowed and causes severe skin burns and eye damage. Personal protective equipment, including gloves, safety goggles, and a lab coat, should be worn at all times.

Conclusion

This compound is a valuable and reactive building block in synthetic chemistry. Its dual reactivity allows for a wide range of transformations, making it a key intermediate in the synthesis of functionalized organosilanes, modified materials, and potentially in the development of new chemical entities for various applications. The experimental protocols provided in this guide offer a starting point for researchers to utilize this versatile reagent in their work. Further research into its applications, particularly in surface science and as a specialized protecting group, is warranted.

References

- 1. 17.8 Protection of Alcohols – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 2. Page loading... [wap.guidechem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. benchchem.com [benchchem.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. m.youtube.com [m.youtube.com]

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Chloro(chloromethyl)dimethylsilane (CAS: 1719-57-9), a versatile organosilicon compound. It serves as a crucial intermediate and building block in a wide array of chemical syntheses, from advanced silicone polymers to active pharmaceutical ingredients. This document details its chemical and physical properties, key synthetic protocols, characteristic reactions, applications, and essential safety information, tailored for a scientific audience.

Compound Identification and Properties

This compound, also known as (Chloromethyl)dimethylchlorosilane (CMDMCS), is a bifunctional organosilane featuring two distinct reactive sites: a silicon-chlorine bond and a carbon-chlorine bond.[1][2] This dual reactivity makes it a highly valuable reagent in organic and materials chemistry.[3]

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1719-57-9 | [1][3][4] |

| EC Number | 217-006-6 | [4][5] |

| IUPAC Name | chloro-(chloromethyl)-dimethylsilane | [5] |

| Molecular Formula | C₃H₈Cl₂Si | [1][3][4] |

| Molecular Weight | 143.09 g/mol | [4][6][7] |

| Synonyms | (Chloromethyl)dimethylchlorosilane, CMDMCS, Chlorodimethyl(chloromethyl)silane | [1][5][8] |

| InChI | 1S/C3H8Cl2Si/c1-6(2,5)3-4/h3H2,1-2H3 | [4][5] |

| InChIKey | ITKVLPYNJQOCPW-UHFFFAOYSA-N | [4][5] |

| SMILES | C--INVALID-LINK--(Cl)CCl |[4][5] |

Table 2: Physical and Chemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Appearance | Colorless to pale yellow liquid with a pungent odor.[1][3][9] | [1][3][9] |

| Purity | ≥98% to ≥99.0% | [3][4][9] |

| Boiling Point | 114 °C at 752 mmHg | [3][4][6] |

| Melting Point | < -75 °C | [7] |

| Density | 1.086 g/mL at 25 °C | [3][4][6] |

| Refractive Index (n20/D) | 1.437 | [4][6] |

| Flash Point | 22 °C (71.6 °F) - closed cup | [4][10] |

| Vapor Pressure | 25.6 mmHg at 25 °C | [11] |

| Moisture Sensitivity | Reacts violently with water.[12][13] |[12][13] |

Table 3: Spectral Data Summary

| Technique | Description | Source(s) |

|---|---|---|

| ¹H NMR | Spectra available. Key shifts reported at ~0.55 ppm (Si-CH₃) and ~2.89-2.95 ppm (Si-CH₂-Cl) in CCl₄ or CDCl₃. | [14][15] |

| ¹³C NMR | Spectra available. | [5][11] |

| ²⁹Si NMR | Data available. | [5] |

| Mass Spectrometry | GC-MS data available, showing characteristic fragmentation patterns. | [5][8] |

| IR Spectroscopy | FTIR spectra available, showing characteristic Si-C and C-Cl stretches. | [5][11] |

| Raman Spectroscopy | Data available. |[5] |

Synthesis and Manufacturing

The industrial synthesis of this compound often involves the direct chlorination of trimethylchlorosilane.[6]

Experimental Protocol 1: Industrial Synthesis via Photochlorination[6]

This protocol outlines a continuous industrial process for producing this compound.

-

Reagents:

-

Trimethylchlorosilane (5.0 m³/h)

-

Liquid Chlorine (110 kg/h )

-

Gaseous Hydrogen Chloride (1.0 m³/h, for initiation)

-

-

Equipment:

-

Tube reactor with an integrated medium-pressure mercury vapor lamp.

-

Cyclone separator.

-

Distillation column.

-

-

Procedure:

-

Liquid chlorine, trimethylchlorosilane, and gaseous hydrogen chloride are continuously introduced into the tube reactor from below.

-

The reaction is initiated and sustained by the mercury vapor lamp.

-

The reactor outlet temperature is maintained at approximately 48°C.

-

The crude product from the reactor is passed through a cyclone separator.

-

The resulting crude mixture, containing primarily this compound (e.g., ~10.2%) and unreacted trimethylchlorosilane, is purified via fractional distillation.

-

-

Purification & Yield:

-

The crude product is continuously fed into a distillation column.

-

The purified product is extracted from the bottom of the column, achieving a purity of over 99.0%.[6]

-

Byproducts include dichloromethyldimethylchlorosilane and high-boiling point residues.[6] The overall yield based on the chlorine consumed can be as high as 94.6%.[6]

-

Caption: Industrial production workflow for this compound.

Chemical Reactivity and Key Reactions

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The Si-Cl bond is highly susceptible to nucleophilic attack by reagents like Grignards, organolithiums, alcohols, and amines. The C-Cl bond is less reactive but can participate in substitution reactions, making the compound an effective silylmethylating agent.

A. Nucleophilic Substitution at Silicon: Grignard Reaction

The Si-Cl bond is readily displaced by carbon nucleophiles. A prime example is the reaction with a Grignard reagent to form a new silicon-carbon bond, leaving the chloromethyl group intact for further functionalization.

Experimental Protocol 2: Synthesis of (Chloromethyl)dimethylphenylsilane[16]

This procedure demonstrates the selective reaction at the silicon center.

-

Reagents:

-

This compound (33.8 mL, 250 mmol)

-

Phenylmagnesium bromide (1.0 M in THF, 300 mL, 300 mmol)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (0.64 g, 2.5 mmol, 1 mol%)

-

1,4-Dioxane (240 mL)

-

Saturated aqueous ammonium chloride solution

-

Hexane

-

Anhydrous sodium sulfate

-

-

Equipment:

-

1-L three-necked, round-bottomed flask, flame-dried

-

500-mL pressure-equalizing dropping funnel

-

Magnetic stirrer

-

Ice/water bath

-

Vigreux column (20 cm) and distillation head

-

-

Procedure:

-

Add the zinc catalyst to the flame-dried flask and purge with argon.

-

Add 1,4-dioxane (240 mL) followed by this compound (250 mmol) via the dropping funnel at 23 °C.

-

Cool the mixture in an ice/water bath for 10 minutes.

-

Transfer the phenylmagnesium bromide solution (300 mmol) to the dropping funnel and add it dropwise to the reaction mixture over 1 hour, maintaining the internal temperature below 10 °C.

-

After the addition is complete, remove the ice bath and stir the mixture at 23 °C for 1 hour.

-

Quench the reaction by slowly adding saturated aqueous ammonium chloride (200 mL).

-

Extract the aqueous layer with hexane (3 x 100 mL).

-

Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.

-

-

Purification:

-

Filter the dried solution and concentrate it using a rotary evaporator.

-

Purify the residue by vacuum distillation (e.g., 115 °C at 23 mmHg) to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid. The reported yield is 80-81%.[16]

-

Caption: Selective substitution of the Si-Cl bond using a Grignard reagent.

B. Silylation of N-Heterocycles

This compound can be used to introduce the (chloromethyl)dimethylsilyl group onto nitrogen atoms in heterocyclic compounds.

Experimental Protocol 3: Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole[14]

This protocol details the reaction of pyrrole with this compound in the presence of hexamethyldisilazane (HMDS) as a proton scavenger.

-

Reagents:

-

Pyrrole

-

Hexamethyldisilazane (HMDS)

-

This compound

-

-

Procedure (Method A):

-

A mixture of pyrrole, HMDS, and this compound is heated.

-

The reaction proceeds via a transsilylation mechanism.

-

The progress of the reaction is monitored by the cessation of chlorotrimethylsilane evolution.

-

-

Procedure (Method B - Counter Synthesis):

-

1-(Trimethylsilyl)-1H-pyrrole is reacted directly with this compound.

-

The mixture is heated until the release of chlorotrimethylsilane stops.

-

-

Yield:

C. Hydrolysis

This compound reacts vigorously and exothermically with water and other protic solvents.[12][17] This reaction hydrolyzes the Si-Cl bond to form a silanol, (chloromethyl)dimethylsilanol, and hydrogen chloride gas.[17][18] The resulting silanol is unstable and readily condenses to form siloxanes. This reactivity underscores the need for stringent anhydrous handling conditions.[12][19]

Applications

The bifunctional nature of this compound makes it a cornerstone intermediate in several industrial and research areas.[3]

-

Silicone Polymers and Materials Science: It is a primary raw material for preparing polydimethylsiloxanes.[6] The chloromethyl group allows for post-polymerization functionalization, enabling the synthesis of specialty silicones with tailored properties for use in high-performance coatings, adhesives, and sealants.[3]

-

Silane Coupling Agents: It serves as a precursor for Alfa-series silane coupling agents.[20][21] These agents are critical for promoting adhesion between organic polymers and inorganic substrates (like glass or metals) in composite materials, which are essential in the automotive and aerospace industries.[3]

-

Organic and Pharmaceutical Synthesis:

-

Surface Modification: It is employed to modify the surfaces of materials like glass and polymers to enhance properties such as hydrophobicity and chemical resistance.[3]

Caption: Major applications derived from this compound.

Safety and Handling

This compound is a hazardous chemical that requires strict safety protocols for handling.

Table 4: Hazard Identification and Classification

| Hazard Type | Classification | Statements | Source(s) |

|---|---|---|---|

| Physical Hazard | Flammable Liquid, Category 2 | H225: Highly flammable liquid and vapor. | [4][10][24] |

| Health Hazard | Acute Toxicity, Oral, Category 4 | H302: Harmful if swallowed. | [4][10] |

| Health Hazard | Skin Corrosion/Irritation, Category 1A/1B | H314: Causes severe skin burns and eye damage. | [4][10][24] |

| Health Hazard | Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation. | [24] |

| Supplemental Hazard | - | EUH014: Reacts violently with water. |[4] |

-

Handling: Use only under a chemical fume hood.[12][19] Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[4][12] Ensure eyewash stations and safety showers are readily accessible.[19] Handle under an inert atmosphere (e.g., nitrogen or argon) and avoid contact with moisture.[12] All equipment should be grounded to prevent static discharge.[24]

-

Storage: Store in a cool, dry, well-ventilated, flammables-designated area.[12][19] Keep containers tightly closed and protected from moisture.[9][25] Store away from incompatible materials such as water, strong acids, strong bases, alcohols, amines, and strong oxidizing agents.[13][19]

-

First Aid:

-

Skin/Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek immediate medical attention.[12][13]

-

Inhalation: Move to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[12][24]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[12][24]

-

-

Fire Fighting: Use dry chemical, carbon dioxide, or alcohol-resistant foam.[13][24] Do not use water, as it reacts violently.[13] Thermal decomposition can produce toxic gases, including hydrogen chloride, carbon monoxide, and silicon dioxide.[13][19]

References

- 1. CAS 1719-57-9: this compound [cymitquimica.com]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. chemimpex.com [chemimpex.com]

- 4. 氯(氯甲基)二甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 5. Silane, chloro(chloromethyl)dimethyl- | C3H8Cl2Si | CID 74393 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [wap.guidechem.com]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

- 8. Silane, chloro(chloromethyl)dimethyl- [webbook.nist.gov]

- 9. wacker.com [wacker.com]

- 10. 氯(氯甲基)二甲基硅烷 98% | Sigma-Aldrich [sigmaaldrich.com]

- 11. Page loading... [wap.guidechem.com]

- 12. assets.thermofisher.cn [assets.thermofisher.cn]

- 13. fishersci.com [fishersci.com]

- 14. researchgate.net [researchgate.net]

- 15. This compound(1719-57-9) 1H NMR [m.chemicalbook.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. Experiments - Hydrolysis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 18. researchgate.net [researchgate.net]

- 19. fishersci.com [fishersci.com]

- 20. This compound | 1719-57-9 [chemicalbook.com]

- 21. innospk.com [innospk.com]

- 22. CHLOROMETHYLDIMETHYLCHLOROSILANE | [gelest.com]

- 23. Chloro Chloromethyl Dimethylsilane | 1719-57-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 24. echemi.com [echemi.com]

- 25. wacker.com [wacker.com]

Chloro(chloromethyl)dimethylsilane chemical structure

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound, also known as (Chloromethyl)dimethylchlorosilane (CMDMCS), is a versatile bifunctional organosilicon compound. Its unique reactivity, stemming from the presence of both a reactive Si-Cl bond and a C-Cl bond, makes it a crucial intermediate in a wide array of chemical syntheses. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, applications, and safety protocols, with a focus on its relevance to research and development in the pharmaceutical and materials science sectors. It is extensively used in the production of silicone polymers, silane coupling agents, and as a key building block in organic synthesis for pharmaceuticals and agrochemicals.[1][2][3]

Chemical Structure and Identification

The structure of this compound features a central silicon atom bonded to two methyl groups, a chlorine atom, and a chloromethyl group.

References

An In-depth Technical Guide to Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(chloromethyl)dimethylsilane, also known by synonyms such as (Chloromethyl)dimethylchlorosilane and CMDMCS, is a versatile organosilicon compound with the chemical formula C₃H₈Cl₂Si.[1] Its unique bifunctional nature, featuring both a reactive chloromethyl group and a chlorosilyl group, makes it a valuable intermediate in a wide array of chemical syntheses.[2] This compound serves as a critical building block in the production of silicone polymers, silane coupling agents, and various functionalized silanes.[2] Its applications span across materials science, organic synthesis, and the development of specialty chemicals for industries including pharmaceuticals, electronics, and construction.[2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Weight | 143.08 g/mol [1] |

| CAS Number | 1719-57-9[1] |

| Molecular Formula | C₃H₈Cl₂Si[1] |

| Density | 1.086 g/mL at 25 °C |

| Boiling Point | 114 °C at 752 mmHg |

| Melting Point | < 0 °C[3] |

| Refractive Index | n20/D 1.437 |

| Flash Point | 22 °C (71.6 °F) - closed cup |

| Vapor Pressure | 25.6 mmHg at 25 °C[3] |

Synthesis and Experimental Protocols

This compound can be synthesized through various methods, most notably via the chlorination of chlorotrimethylsilane.

Experimental Protocol: Synthesis via Chlorination of Chlorotrimethylsilane

This protocol is based on the chlorination of chlorotrimethylsilane using sulphuryl chloride with a radical initiator.

Materials:

-

Chlorotrimethylsilane (27.2 g, 0.25 M)

-

Sulphuryl chloride (33.8 g, 0.25 M)

-

Benzoyl peroxide (initiator, 2 x 0.2 g)

-

500 mL two-necked flask

-

Magnetic stirrer

-

Condenser

-

Heating mantle

-

Calcium chloride guard tube

-

Distillation apparatus

Procedure:

-

Set up the 500 mL two-necked flask with a magnetic stirrer, condenser, and a calcium chloride guard tube to protect from atmospheric moisture.

-

Add chlorotrimethylsilane (27.2 g) and sulphuryl chloride (33.8 g) to the flask.

-

Heat the reaction mixture to reflux using the heating mantle.

-

Once refluxing, add benzoyl peroxide (0.2 g) to the solution. Add a second portion (0.2 g) after a 2-hour interval.

-

Continue to heat the solution under reflux for an additional 10 hours.

-

After the reaction period, allow the mixture to cool to room temperature.

-

Assemble the distillation apparatus and carefully distill the reaction mixture.

-

Collect the fraction boiling at 114-116 °C, which is the desired product, this compound. The reported yield for this method is approximately 43%. Unreacted chlorotrimethylsilane may be recovered at its boiling point of 57-58 °C.

Below is a diagram illustrating the logical workflow of the synthesis process.

Applications in Research and Development

This compound is a key reagent with diverse applications:

-

Silicone Polymer Synthesis: It is a fundamental precursor in preparing polydimethylsiloxane and other silicone-based polymers. The chloromethyl group allows for further functionalization, enabling the creation of materials with tailored properties.[1]

-

Silane Coupling Agents: This compound is used to produce silane coupling agents that enhance adhesion between organic polymers and inorganic substrates like glass and metals.[2] This is crucial in the manufacturing of advanced composite materials for the automotive and aerospace industries.

-

Surface Modification: Researchers utilize it to modify surfaces, imparting properties such as hydrophobicity and improved chemical resistance. This is valuable for developing specialized coatings and sealants.

-

Organic Synthesis Intermediate: The dual reactivity of the molecule makes it an important intermediate for synthesizing a variety of organosilicon compounds used in pharmaceuticals and agrochemicals.[2][4] For instance, it reacts with pyrrole derivatives to form novel silylated heterocycles.[4]

Spectroscopic Data

The structural identity of this compound can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy.

-

¹H NMR: In a spectrum recorded in carbon tetrachloride (CCl₄), the following characteristic chemical shifts are observed:

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate safety precautions.

-

Hazards: It is a highly flammable liquid and vapor (H225). It is harmful if swallowed (H302) and causes severe skin burns and eye damage (H314). The compound reacts violently with water and is moisture-sensitive.[6]

-

Precautionary Measures:

-

Keep away from heat, sparks, open flames, and other ignition sources.[7]

-

Wear protective gloves, protective clothing, eye protection, and face protection.[7]

-

Use only outdoors or in a well-ventilated area, preferably under a chemical fume hood.[7][6]

-

Store in a dry, cool, and well-ventilated place under an inert atmosphere (e.g., nitrogen).[6] Keep the container tightly closed.[6]

-

-

First Aid:

-

Skin Contact: Immediately remove all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. Seek immediate medical attention.[6][8]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7][8]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical attention.[7]

-

Inhalation: Remove the person from exposure to fresh air. If not breathing, give artificial respiration. Seek medical attention.[6][8]

-

References

- 1. Page loading... [guidechem.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Page loading... [wap.guidechem.com]

- 4. researchgate.net [researchgate.net]

- 5. This compound(1719-57-9) 1H NMR spectrum [chemicalbook.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. echemi.com [echemi.com]

- 8. fishersci.com [fishersci.com]

Synthesis of Chloro(chloromethyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the primary synthesis pathways for chloro(chloromethyl)dimethylsilane (CMDMS), a versatile organosilicon compound. CMDMS is a critical intermediate in the production of a wide array of silicones, coupling agents, and functionalized materials utilized in industries ranging from pharmaceuticals to electronics.[1][2][3] This document details key synthetic methodologies, presents quantitative data for comparative analysis, and outlines experimental protocols for laboratory-scale preparation.

Core Synthesis Methodologies

The synthesis of this compound can be broadly categorized into two primary strategies: the direct chlorination of a methyl group on a silicon precursor and the insertion of a methylene group into a silicon-chlorine bond. The industrial production of the necessary precursors is predominantly achieved through the Müller-Rochow process.[4][5]

Chlorination of Chlorotrimethylsilane

A prevalent laboratory-scale method for synthesizing CMDMS is the free-radical chlorination of chlorotrimethylsilane. This reaction typically employs a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), and a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds by the substitution of a hydrogen atom on one of the methyl groups of chlorotrimethylsilane with a chlorine atom.

A key challenge in this method is controlling the degree of chlorination to prevent the formation of polychlorinated by-products. Reaction conditions such as temperature, reaction time, and the molar ratio of reactants are crucial for optimizing the yield of the desired monochlorinated product.

Methylation of Dichlorodimethylsilane

An alternative approach involves the methylation of dichlorodimethylsilane using diazomethane (CH₂N₂). This reaction facilitates the insertion of a methylene (-CH₂-) group into one of the silicon-chlorine bonds of dichlorodimethylsilane. While this method can offer high selectivity for the monochloromethyl product, the use of diazomethane, a toxic and potentially explosive reagent, requires specialized handling and equipment.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from the cited literature for the key synthesis pathways.

| Synthesis Pathway | Reactants | Initiator/Catalyst | Solvent | Yield (%) | Boiling Point (°C) | Reference |

| Chlorination | Chlorotrimethylsilane, Sulfuryl chloride | Benzoyl peroxide | None | 43 | 114-116 | |

| Methylation | Dichlorodimethylsilane, Diazomethane | 18-crown-6 (Phase Transfer Catalyst) | Diethyl ether | 57.3 | 114-115 | |

| Rearrangement | 1a, Anhydrous aluminum chloride | Phosphorus oxychloride | n-hexane | 12 (as by-product) | - | [6] |

Note: The identity of reactant "1a" in the rearrangement reaction is not fully specified in the available literature. The yield reported is for CMDMS as a by-product.

Experimental Protocols

Protocol 1: Synthesis of this compound via Chlorination

Objective: To synthesize this compound by the chlorination of chlorotrimethylsilane using sulfuryl chloride and benzoyl peroxide.

Materials:

-

Chlorotrimethylsilane (27.2 g; 0.25 M)

-

Sulfuryl chloride (33.8 g; 0.25 M)

-

Benzoyl peroxide (0.4 g total)

-

500 mL two-necked flask

-

Magnetic stirrer

-

Condenser

-

Guard tube (filled with calcium chloride)

-

Heating mantle

-

Distillation apparatus

Procedure:

-

A 500 mL two-necked flask equipped with a magnetic stirrer, condenser, and a calcium chloride guard tube is charged with chlorotrimethylsilane (27.2 g) and sulfuryl chloride (33.8 g).

-

The reaction mixture is heated to reflux.

-

To the refluxing solution, benzoyl peroxide (0.2 g) is added. Another 0.2 g of benzoyl peroxide is added after a 2-hour interval.

-

The solution is heated for an additional 10 hours.

-

After the reaction is complete, the mixture is distilled to separate the product.

-

Unreacted chlorotrimethylsilane is collected at 57-58°C, and the desired this compound is collected at 114-116°C.

Protocol 2: Synthesis of this compound via Methylation

Objective: To synthesize this compound by the methylation of dichlorodimethylsilane using diazomethane generated in situ.

Materials:

-

Dichlorodimethylsilane (25.8 g; 0.2 M) in diethyl ether (100 mL)

-

Hydrazine hydrate (29.40 g; 0.5 M)

-

Chloroform (96 g; 0.8 M)

-

Potassium hydroxide (160 g; 3.8 M)

-

Diethyl ether (400 mL + additional for continuous addition)

-

Water (400 mL)

-

18-crown-6 (0.48 g; 0.001 M)

-

Anhydrous calcium hydride

-

500 mL two-necked flask with Vigreux column, dropping funnel, and distillation setup

-

1000 mL receiver flask cooled with dry ice

Procedure:

-

A 500 mL two-necked flask is charged with hydrazine hydrate (29.40 g) and magnetically stirred.

-

Freshly distilled chloroform (96 g), potassium hydroxide (160 g), diethyl ether (400 mL), water (400 mL), and 18-crown-6 (0.48 g) are added to the stirred mixture.

-

The reaction flask is fitted with a Vigreux column, a distilling head, a condenser, and a jacketed dropping funnel containing anhydrous calcium hydride mixed with glass beads and diethyl ether. The setup leads to a 1000 mL receiver flask containing a cooled (-10°C, dry ice bath) solution of dichlorodimethylsilane (25.8 g) in diethyl ether (100 mL).

-

The reaction flask is gently heated to 35-40°C.

-

As the diazomethane distills with diethyl ether as a yellow solution, it is passed through the calcium hydride drying column and added dropwise to the vigorously stirred dichlorodimethylsilane solution at -10°C.

-

Diethyl ether is continuously added to the reaction flask to maintain the rate of diazomethane distillation until the yellow color ceases.

-

After the complete addition of the diazomethane solution, the reaction mixture in the receiver flask is refluxed for 2 hours.

-

The mixture is then distilled to afford this compound at a boiling point of 114-115°C.

Visualized Synthesis Pathways

The following diagrams illustrate the core chemical transformations in the synthesis of this compound.

Caption: Free-radical chlorination of chlorotrimethylsilane.

Caption: Methylation of dichlorodimethylsilane via diazomethane insertion.

Industrial Production Context: The Müller-Rochow Process

While the aforementioned methods are suitable for laboratory synthesis, the industrial production of this compound is intrinsically linked to the Müller-Rochow process.[4][5] This process is the cornerstone of the silicones industry and is used to produce the primary methylchlorosilane precursors, including dichlorodimethylsilane and chlorotrimethylsilane.[4][5][7]

The Müller-Rochow process involves the direct reaction of methyl chloride gas with elemental silicon at high temperatures (250-300°C) in the presence of a copper catalyst.[4] This reaction yields a mixture of methylchlorosilanes, which are then separated by fractional distillation.[4] The separated chlorotrimethylsilane and dichlorodimethylsilane can then be used as starting materials for the synthesis of this compound via the chlorination and methylation pathways, respectively.

Caption: Industrial context of CMDMS synthesis.

References

- 1. innospk.com [innospk.com]

- 2. chemimpex.com [chemimpex.com]

- 3. Chloro Chloromethyl Dimethylsilane | 1719-57-9 | Chemical Bull Pvt. Ltd. [chemicalbull.com]

- 4. The Müller-Rochow synthesis of chloromethylsilanes [chemiedidaktik.uni-wuppertal.de]

- 5. researchgate.net [researchgate.net]

- 6. Page loading... [guidechem.com]

- 7. Organosilicon chemistry - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Reaction Mechanisms of Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chloro(chloromethyl)dimethylsilane (CMDMS) is a bifunctional organosilicon compound of significant interest in synthetic chemistry due to its two reactive centers: a labile silicon-chlorine bond and a reactive carbon-chlorine bond. This duality allows for a diverse range of chemical transformations, making it a valuable building block for the synthesis of complex organosilicon molecules, polymers, and functionalized materials. This technical guide provides a comprehensive overview of the core reaction mechanisms of CMDMS, including its synthesis and its reactivity towards various nucleophiles at both the silicon and carbon centers. Detailed experimental protocols, quantitative data, and mechanistic diagrams are presented to serve as a practical resource for professionals in research and development.

Introduction

This compound, with the chemical structure depicted below, possesses two distinct reactive sites. The Si-Cl bond is highly susceptible to nucleophilic attack, leading to substitution reactions such as hydrolysis, alcoholysis, and amination. This reactivity is characteristic of chlorosilanes and is fundamental to the formation of siloxanes and other silicon-oxygen or silicon-nitrogen containing compounds.

Simultaneously, the chloromethyl group (-CH₂Cl) behaves as a typical alkyl halide, capable of undergoing nucleophilic substitution reactions at the carbon atom, such as the Williamson ether synthesis or the Finkelstein reaction. This allows for the introduction of a wide variety of functional groups tethered to the silicon atom through a stable silicon-carbon bond. The relative reactivity of these two sites can often be controlled by the choice of nucleophile and reaction conditions, enabling selective functionalization.

This guide will systematically explore the synthesis of CMDMS and the mechanistic pathways of its key reactions, providing detailed experimental procedures and quantitative data to facilitate its application in synthesis.

Synthesis of this compound

The industrial preparation of this compound is primarily achieved through free-radical chlorination of chlorotrimethylsilane or by the methylation of dichlorodimethylsilane.

Chlorination of Chlorotrimethylsilane

This method involves the reaction of chlorotrimethylsilane with a chlorinating agent, such as sulfuryl chloride (SO₂Cl₂), in the presence of a radical initiator like benzoyl peroxide or azobisisobutyronitrile (AIBN). The reaction proceeds via a free-radical chain mechanism.

Experimental Protocol: Synthesis via Chlorination of Chlorotrimethylsilane

-

Materials:

-

Chlorotrimethylsilane (27.2 g, 0.25 mol)

-

Sulfuryl chloride (33.8 g, 0.25 mol)

-

Benzoyl peroxide (0.4 g, added in two portions)

-

500 mL two-necked flask, magnetic stirrer, condenser, heating mantle, guard tube (calcium chloride)

-

-

Procedure:

-

A 500 mL two-necked flask equipped with a magnetic stirrer, condenser, and a calcium chloride guard tube is charged with chlorotrimethylsilane (27.2 g) and sulfuryl chloride (33.8 g).

-

The reaction mixture is heated to reflux.

-

To the refluxing solution, benzoyl peroxide (0.2 g) is added. The addition is repeated after a 2-hour interval.

-

The solution is heated under reflux for an additional 10 hours.

-

After cooling, the reaction mixture is distilled to separate the product from unreacted starting material.

-

The product, this compound, is collected at its boiling point.

-

Methylation of Dichlorodimethylsilane

An alternative synthesis route involves the reaction of dichlorodimethylsilane with diazomethane. This reaction introduces the chloromethyl group through the insertion of a methylene group into the Si-Cl bond.

Experimental Protocol: Synthesis via Methylation of Dichlorodimethylsilane

-

Materials:

-

Dichlorodimethylsilane

-

Ethereal solution of diazomethane

-

Reaction flask with a dropping funnel and stirrer, cooled to -10 °C

-

-

Procedure:

-

An ethereal solution of diazomethane is prepared and dried by passing it over a column of calcium hydride.

-

The dried diazomethane solution is added dropwise to a vigorously stirred solution of dichlorodimethylsilane in diethyl ether, maintained at a temperature of -10 °C.

-

After the complete addition of the diazomethane solution (indicated by the persistence of the yellow color), the reaction mixture is refluxed for 2 hours.

-

The mixture is then distilled to afford this compound.

-

Quantitative Data for Synthesis

| Method | Reactants | Initiator/Reagent | Reaction Time (h) | Yield (%) | Boiling Point (°C) | Reference |

| Chlorination | Chlorotrimethylsilane, SO₂Cl₂ | Benzoyl Peroxide | 10 (reflux) | 43 | 114-116 | |

| Methylation | Dichlorodimethylsilane | Diazomethane | 2 (reflux) | 57.3 | 114-115 |

Reaction Mechanisms at the Silicon Center (Si-Cl Bond)

The silicon-chlorine bond in this compound is highly polarized and susceptible to nucleophilic attack. These reactions typically proceed through a bimolecular nucleophilic substitution mechanism (Sₙ2) at the silicon atom.

Hydrolysis

In the presence of water, this compound readily hydrolyzes to form (chloromethyl)dimethylsilanol and hydrochloric acid. The silanol intermediate is often unstable and can undergo self-condensation to form a disiloxane.

Caption: Hydrolysis of this compound.

Experimental Protocol: Hydrolysis of a Chlorosilane

This is a general procedure adaptable for this compound.

-

Materials:

-

This compound (2 mL)

-

Water (6 mL)

-

Test tube, pipet

-

Universal indicator paper

-

-

Procedure:

-

Caution: Perform the experiment in a fume hood, wearing safety glasses and gloves. Chlorosilanes react with moisture to release HCl gas.

-

In a test tube, add 6 mL of water.

-

Carefully add 2 mL of this compound to the water.

-

Observe the reaction. The mixture may turn hazy, and two liquid phases may form. A gas (HCl) will be evolved.

-

Test the pH of the aqueous phase with universal indicator paper. A strongly acidic pH is expected.

-

Alcoholysis (Silylation of Alcohols)

The reaction of this compound with an alcohol in the presence of a base (like triethylamine or pyridine, to scavenge the HCl byproduct) yields a silyl ether. This reaction is a common method for protecting alcohol functional groups.

Spectroscopic Profile of Chloro(chloromethyl)dimethylsilane: A Technical Guide

An In-depth Analysis of NMR, IR, and Mass Spectrometry Data for Researchers, Scientists, and Drug Development Professionals.

This technical guide provides a comprehensive overview of the key spectroscopic data for the organosilicon compound, chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9). The information presented herein is intended to support research and development activities by offering a detailed analysis of its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR

| Solvent | Chemical Shift (δ) of -CH₃ (ppm) | Chemical Shift (δ) of -CH₂Cl (ppm) |

| CCl₄ | 0.550 | 2.892[1] |

| CDCl₃ | 0.548 | 2.948[1] |

¹³C NMR

Infrared (IR) Spectroscopy

Detailed peak assignments for the infrared spectrum of this compound are not explicitly available in the reviewed sources. However, characteristic absorption bands for similar organosilicon compounds can be expected.

Mass Spectrometry (MS)

The mass spectrum of this compound is characterized by a distinct fragmentation pattern obtained through electron ionization (EI). The major fragments observed are detailed below.

| m/z | Relative Intensity (%) | Proposed Fragment |

| 127 | ~60 | [M-CH₃]⁺ |

| 93 | 100 | [Si(CH₃)₂Cl]⁺ |

| 63 | ~30 | [Si(CH₃)₂H]⁺ |

| 49 | ~20 | [CH₂Cl]⁺ |

Experimental Protocols

Detailed experimental protocols for the acquisition of the cited spectroscopic data are not fully available in the public domain. However, based on common practices for the analysis of organosilicon compounds, the following methodologies are proposed.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A solution of this compound (approximately 5-10 mg) is prepared in the desired deuterated solvent (e.g., CCl₄ or CDCl₃, 0.5-0.7 mL) within a 5 mm NMR tube.

Instrumentation: A standard NMR spectrometer operating at a frequency of 300 MHz for ¹H nuclei is utilized.

Data Acquisition: The spectrum is acquired at room temperature. A sufficient number of scans are averaged to obtain a high signal-to-noise ratio. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the IR spectrum can be obtained directly from a thin film of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used for data acquisition.

Data Acquisition: The spectrum is typically recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean plates is recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

Mass Spectrometry (MS)

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer via a gas chromatograph (GC-MS) or by direct injection. Electron ionization (EI) is employed as the ionization source, typically operating at 70 eV.

Instrumentation: A quadrupole or time-of-flight mass analyzer is commonly used for fragment separation.

Data Acquisition: The mass spectrum is recorded over a mass-to-charge (m/z) range of approximately 10-200 amu. The resulting spectrum displays the relative abundance of the parent ion and its various fragments.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic analysis of this compound, from sample preparation to data interpretation.

This comprehensive guide provides a foundational understanding of the spectroscopic properties of this compound. The data and protocols presented are intended to facilitate further research and application of this compound in various scientific and industrial fields.

References

Navigating the Nucleophilic Reactivity of Chloro(chloromethyl)dimethylsilane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Chloro(chloromethyl)dimethylsilane [(CH₃)₂Si(CH₂Cl)Cl], a bifunctional organosilane, serves as a versatile building block in organic synthesis and materials science. Its unique structure, featuring two distinct reactive sites—a chloromethyl group (C-Cl) and a chlorosilyl group (Si-Cl)—presents both opportunities and challenges for selective chemical transformations. This in-depth technical guide explores the reactivity of this compound with a range of nucleophiles, providing quantitative data, detailed experimental protocols, and mechanistic insights to facilitate its effective utilization in research and development.

Core Reactivity Principles: A Tale of Two Bonds

The reactivity of this compound is dominated by nucleophilic substitution reactions. The key to harnessing its synthetic potential lies in understanding the differential reactivity of the C-Cl and Si-Cl bonds.

-

The C-Cl Bond: The carbon-chlorine bond in the chloromethyl group is susceptible to nucleophilic attack, primarily through a bimolecular nucleophilic substitution (SN2) mechanism. The rate of this reaction is significantly influenced by the steric hindrance around the electrophilic carbon atom.[1] Compared to more sterically encumbered analogues like (chloromethyl)(triphenyl)silane, this compound exhibits enhanced reactivity due to the smaller size of the methyl groups on the silicon atom, reacting 30-50% faster in comparable SN2 reactions.[1]

-

The Si-Cl Bond: The silicon-chlorine bond is highly polarized and readily undergoes nucleophilic substitution, often at a faster rate than the C-Cl bond, particularly with hard nucleophiles. This reaction is a cornerstone of silicone chemistry and is utilized for the introduction of various functionalities onto the silicon atom.

The chemoselectivity of a given nucleophile for the C-Cl versus the Si-Cl bond is a critical consideration in designing synthetic routes involving this compound.

Reactivity with Carbon Nucleophiles: Grignard Reagents

Grignard reagents, potent carbon nucleophiles, typically react selectively at the more electrophilic silicon center of this compound. This reaction provides a convenient route to the synthesis of various organosilanes.

Table 1: Reaction of this compound with Phenylmagnesium Bromide

| Nucleophile | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |

| Phenylmagnesium Bromide | PhMgBr | THF/1,4-Dioxane | 0 to 23 | 2.5 | (Chloromethyl)dimethylphenylsilane | 80-81[2] |

Experimental Protocol: Synthesis of (Chloromethyl)dimethylphenylsilane[2]

Materials:

-

This compound (250 mmol)

-

Phenylmagnesium bromide (1.0 M in THF, 300 mmol)

-

Dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (2.5 mmol)

-

1,4-Dioxane, anhydrous (250 mL)

-

Ethyl acetate

-

Saturated aqueous ammonium chloride solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a flame-dried three-necked flask under an argon atmosphere, add dichloro(N,N,N',N'-tetramethylethylenediamine)zinc (1 mol%) and anhydrous 1,4-dioxane.

-

Add this compound to the flask via a dropping funnel at room temperature.

-

Cool the mixture in an ice/water bath.

-

Add the phenylmagnesium bromide solution dropwise over 30 minutes, maintaining the temperature below the reflux point of the solvent.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by pouring it into an ice-cold saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the product by vacuum distillation to yield (chloromethyl)dimethylphenylsilane as a clear, colorless liquid.

Logical Relationship: Grignard Reaction Workflow

Caption: Workflow for the synthesis of (chloromethyl)dimethylphenylsilane.

Reactivity with Nitrogen Nucleophiles: Amines and Pyrrole

Nitrogen nucleophiles can react at either the C-Cl or Si-Cl bond of this compound, with the outcome often depending on the reaction conditions and the nature of the nucleophile.

In the case of pyrrole, the reaction with a silylating system of hexamethyldisilazane and this compound leads exclusively to the N-silylated product, 1-[(chloromethyl)dimethylsilyl]-1H-pyrrole.[3] This "transsilylation" product is formed in high yield, and notably, no rearrangement to a silicon methylation product is observed.[3]

Table 2: Reaction of Pyrrole with a Silylating System

| Nucleophile | Reagents | Temperature (°C) | Time (h) | Product | Yield (%) |

| Pyrrole | Hexamethyldisilazane, this compound | 95 | 3.5 | 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole | 86[3] |

| 1-(Trimethylsilyl)-1H-pyrrole | This compound | Heat | - | 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole | 89[3] |

Experimental Protocol: Synthesis of 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole[3]

Method A: From Pyrrole

Materials:

-

Pyrrole

-

Hexamethyldisilazane

-

This compound

Procedure:

-

Combine pyrrole, hexamethyldisilazane, and this compound in a reaction vessel.

-

Heat the mixture to 95 °C with vigorous stirring for 3.5 hours under a dry nitrogen atmosphere.

-

After the reaction is complete, the product, 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole, can be isolated.

Method B: From 1-(Trimethylsilyl)-1H-pyrrole (Counter Synthesis)

Materials:

-

1-(Trimethylsilyl)-1H-pyrrole

-

This compound

Procedure:

-

Heat a mixture of 1-(trimethylsilyl)-1H-pyrrole and this compound.

-

Continue heating until the evolution of chlorotrimethylsilane ceases.

-

The remaining product is 1-[(Chloromethyl)dimethylsilyl]-1H-pyrrole.

Signaling Pathway: Pyrrole Silylation Mechanism

Caption: Silylation of pyrrole with this compound.

General Mechanistic Considerations: The SN2 Pathway

The reaction at the chloromethyl group of this compound with most nucleophiles proceeds through a classic SN2 mechanism. This involves a backside attack of the nucleophile on the electrophilic carbon atom, leading to an inversion of stereochemistry if the carbon were chiral.

Experimental Workflow: Kinetic Analysis via NMR Spectroscopy

Caption: Workflow for kinetic analysis of SN2 reactions.

Representative Experimental Protocol for Kinetic Analysis[1]

Objective: To quantitatively assess the reaction rate of this compound with a primary alcohol (e.g., benzyl alcohol) using NMR spectroscopy.

Materials:

-

This compound

-

Benzyl alcohol

-

Anhydrous acetonitrile (solvent)

-

Triethylamine (base)

-

Internal standard (e.g., mesitylene)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Preparation of Stock Solutions: Prepare separate stock solutions of benzyl alcohol (with internal standard), this compound, and triethylamine in anhydrous acetonitrile of known concentrations.

-

Reaction Setup: In an NMR tube, combine the benzyl alcohol and triethylamine stock solutions. Place the tube in the NMR spectrometer pre-equilibrated to the desired temperature.

-

Initiation and Monitoring: Acquire an initial ¹H NMR spectrum (t=0). Inject the this compound stock solution into the NMR tube and immediately begin acquiring spectra at regular time intervals.

-

Data Analysis: For each spectrum, integrate the signals corresponding to a characteristic peak of the reactant (e.g., benzylic protons of benzyl alcohol) and the product. Normalize these integrals to the internal standard to determine the concentration at each time point.

-

Kinetic Plot: Plot the natural logarithm of the reactant concentration versus time. The slope of the resulting line will be proportional to the pseudo-first-order rate constant (if the nucleophile is in large excess) or can be used to determine the second-order rate constant.

Conclusion

This compound is a valuable bifunctional reagent whose reactivity is governed by the interplay of steric and electronic effects at its two distinct chloro-substituted centers. The less sterically hindered chloromethyl group readily undergoes SN2 reactions, while the Si-Cl bond is highly susceptible to nucleophilic attack, particularly by hard nucleophiles. By understanding the principles outlined in this guide and utilizing the provided experimental protocols, researchers can effectively leverage the unique reactivity of this compound to achieve their synthetic goals in drug discovery, materials science, and beyond. Further quantitative studies on a broader range of nucleophiles will undoubtedly continue to expand the synthetic utility of this versatile organosilane.

References

An In-depth Technical Guide on the Hydrolysis and Stability of Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Chloro(chloromethyl)dimethylsilane (CMDMS) is a bifunctional organosilicon compound characterized by its high reactivity, particularly towards nucleophiles such as water. This technical guide provides a comprehensive overview of the hydrolysis and stability of CMDMS. The document details the chemical pathways of hydrolysis and subsequent condensation reactions, factors influencing the compound's stability, and methodologies for its analysis. Due to the rapid and exothermic nature of the hydrolysis of chlorosilanes, this guide also incorporates safety considerations and detailed experimental protocols for monitoring the reaction. Quantitative data, including reaction kinetics for analogous compounds, is presented to provide a framework for understanding the reactivity of CMDMS.

Introduction

This compound, with the chemical formula ClCH₂Si(CH₃)₂Cl, is a versatile reagent in organic and organosilicon chemistry. Its utility stems from the two reactive sites: the silicon-chlorine (Si-Cl) bond and the carbon-chlorine (C-Cl) bond. The Si-Cl bond is exceptionally susceptible to nucleophilic attack, leading to rapid hydrolysis in the presence of water. This reaction is often the first step in the synthesis of various silicone-based materials. Understanding the kinetics and mechanisms of this hydrolysis, as well as the overall stability of the molecule under different conditions, is crucial for its effective use in research and development.

Hydrolysis of this compound

The primary reaction of this compound with water is a vigorous and exothermic hydrolysis of the silicon-chlorine bond. This process yields (chloromethyl)dimethylsilanol and hydrochloric acid.

3.1 Reaction Mechanism

The hydrolysis of chlorosilanes is a nucleophilic substitution reaction at the silicon center. The reaction proceeds rapidly, often being described as violent in the presence of excess water. The initial product, (chloromethyl)dimethylsilanol, is a silanol, a silicon analogue of an alcohol.

Caption: Hydrolysis of this compound.

3.2 Subsequent Condensation

The silanol product, (chloromethyl)dimethylsilanol, is often unstable and can undergo self-condensation to form a disiloxane. This reaction is essentially the formation of a silicon-oxygen-silicon (siloxane) bond with the elimination of a water molecule. This condensation can continue to form longer linear or cyclic siloxane oligomers and polymers.

Caption: Condensation of (Chloromethyl)dimethylsilanol.

Stability of this compound

The stability of this compound is significantly influenced by environmental conditions.

-

Moisture: The compound is extremely sensitive to moisture and will readily hydrolyze upon contact with water, including atmospheric humidity. Therefore, it must be handled and stored under anhydrous conditions, typically under an inert atmosphere (e.g., nitrogen or argon).

-

Temperature: While stable at room temperature in a dry environment, elevated temperatures can promote decomposition. Thermal decomposition can lead to the release of irritating and toxic gases, including hydrogen chloride.

-

pH: The hydrolysis of chlorosilanes is catalyzed by both acids and bases. The reaction rate is slowest at a neutral pH of around 7. In acidic conditions, the reaction is accelerated, and in basic conditions, the condensation of the resulting silanols is promoted.

-

Nucleophiles: Besides water, other nucleophiles such as alcohols, amines, and strong bases will readily react with the Si-Cl bond.

Quantitative Data

The hydrolysis of dichlorodimethylsilane is complete in a matter of seconds at room temperature.[1] The reaction is pseudo-first-order with respect to the chlorosilane when water is in large excess.

| Parameter | Dichlorodimethylsilane | This compound (Predicted) | Reference |

| Reaction Time to Completion | ~25 seconds | Very Rapid (< 1 minute) | [1] |

| Reaction Conditions | Room Temperature (295 K), in water | Similar to dichlorodimethylsilane | |

| Primary Products | Dimethylsilanediol, HCl | (Chloromethyl)dimethylsilanol, HCl |

Table 1: Hydrolysis Reaction Data for Dichlorodimethylsilane and Predicted Behavior of this compound.

Experimental Protocols

Monitoring the hydrolysis of highly reactive chlorosilanes requires techniques that can capture rapid changes.

6.1 Monitoring Hydrolysis by Conductivity Measurement

This method is based on the principle that the hydrolysis of a chlorosilane produces hydrochloric acid, which increases the electrical conductivity of the solution.

Materials:

-

This compound

-

Deionized water

-

250 mL beaker

-

Magnetic stirrer and stir bar

-

Conductivity meter with a data logging interface

-

Stopwatch

-

Syringe for rapid injection of the silane

Procedure:

-

Place 100 mL of deionized water in the 250 mL beaker with a magnetic stir bar.

-

Submerge the probe of the conductivity meter into the water and ensure it does not interfere with the stir bar.

-

Begin stirring at a constant, moderate rate.

-

Start data logging with the conductivity meter.

-

Using a syringe, rapidly inject a known quantity (e.g., 0.5 mL) of this compound into the stirred water. Start the stopwatch simultaneously.

-

Continue recording the conductivity until the reading stabilizes, indicating the completion of the hydrolysis reaction.

-

The rate of reaction can be determined from the rate of change of conductivity.

Caption: Experimental workflow for monitoring hydrolysis via conductivity.

6.2 Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS can be used to analyze the products of the hydrolysis reaction after quenching.

Procedure:

-

Perform the hydrolysis reaction in a controlled manner, for example, by adding a solution of this compound in a dry, water-miscible solvent (e.g., acetone) to a stirred excess of water.

-

After a specific reaction time, quench the reaction by adding a neutralizing agent (e.g., a weak base like sodium bicarbonate) and a silylating agent to convert the polar silanols into more volatile silyl ethers.

-

Extract the organic components with a suitable solvent (e.g., hexane or diethyl ether).

-

Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄).

-

Analyze the extract by GC-MS to identify and quantify the unreacted starting material and the silylated hydrolysis and condensation products.

6.3 Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for studying the kinetics of hydrolysis in situ.

Procedure:

-

Prepare a solution of this compound in a deuterated, water-miscible solvent (e.g., acetone-d₆) in an NMR tube.

-

Acquire an initial ¹H and ²⁹Si NMR spectrum.

-

Inject a stoichiometric amount of D₂O into the NMR tube and immediately begin acquiring spectra at regular intervals.

-

Monitor the disappearance of the reactant peaks and the appearance of the silanol and HCl peaks over time. The integration of these peaks can be used to determine the reaction kinetics.

Conclusion

This compound is a highly reactive compound that undergoes rapid hydrolysis in the presence of water to form (chloromethyl)dimethylsilanol and hydrochloric acid. The resulting silanol is prone to self-condensation, leading to the formation of siloxanes. The stability of this compound is critically dependent on maintaining anhydrous conditions. The experimental protocols provided in this guide offer robust methods for monitoring and analyzing the hydrolysis reaction, which is essential for its controlled application in research and development. While specific kinetic data for this compound remains elusive due to its high reactivity, the information on analogous compounds provides a valuable framework for predicting its behavior.

References

Navigating the Risks: A Technical Guide to the Safe Handling of Chloro(chloromethyl)dimethylsilane

For Researchers, Scientists, and Drug Development Professionals

Chloro(chloromethyl)dimethylsilane (CAS No. 1719-57-9), a versatile organosilicon compound, is a critical intermediate in the synthesis of silicone polymers, silane coupling agents, and various specialty chemicals.[1][2] Its utility in enhancing the properties of coatings, adhesives, and sealants makes it invaluable in the automotive, construction, and electronics industries.[1][3] However, its reactivity also presents significant safety challenges. This in-depth technical guide provides comprehensive safety protocols and handling procedures to mitigate the risks associated with its use in research and development settings.

Hazard Identification and Classification

This compound is classified as a hazardous substance with multiple risk factors. It is a highly flammable liquid and vapor, causes severe skin burns and eye damage, and may cause respiratory irritation.[4][5] It is also harmful if swallowed.[6][7] A critical hazard is its violent reaction with water, which liberates toxic gas.[6][8]

GHS Classification

| Hazard Class | Category |

| Flammable liquids | 2[4] |

| Skin corrosion/irritation | 1A / 1B[4][6] |

| Serious eye damage/eye irritation | 1[6] |

| Acute toxicity, oral | 4[6] |

| Specific target organ toxicity – single exposure | 3 (Respiratory tract irritation)[4][5] |

Hazard Statements

-

H225: Highly flammable liquid and vapour.[4]

-

H302: Harmful if swallowed.[7]

-

H314: Causes severe skin burns and eye damage.[4]

-

EUH014: Reacts violently with water.

Physical and Chemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its safe handling.

| Property | Value |

| Molecular Formula | C₃H₈Cl₂Si[1][3] |

| Molecular Weight | 143.08 g/mol [1][3] |

| Appearance | Colorless to pale yellow liquid[1][3] |

| Odor | Pungent[2][9] |

| Boiling Point | 114 °C at 752 mmHg[10] |

| Flash Point | 21 °C / 69.8 °F (closed cup)[6][8] |

| Density | 1.086 g/mL at 25 °C[10] |

| Refractive Index | n20/D 1.437[10] |

| Autoignition Temperature | 355 °C / 671 °F[6][8] |

| Explosion Limits | Upper: 51.5 vol %, Lower: 1.4 vol %[6][8] |

Safe Handling and Storage Protocols

Strict adherence to proper handling and storage procedures is critical to preventing accidents and ensuring a safe working environment.

Handling

-

Ventilation: Always handle this compound in a well-ventilated area, preferably under a chemical fume hood.[6][7]

-

Inert Atmosphere: Handle under an inert atmosphere, such as nitrogen, to prevent contact with moisture.[6][8]

-

Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[4][11] Use non-sparking tools and explosion-proof equipment.[4][11]

-

Grounding: Ground and bond containers and receiving equipment to prevent static discharge.[4][11]

-

Personal Protective Equipment (PPE): Wear appropriate PPE as detailed in Section 4.

-

Contact Avoidance: Avoid contact with skin, eyes, and clothing.[12] Do not breathe mist, vapors, or spray.[6][7]

Storage

-

Container: Store in a tightly closed, original container in a dry, cool, and well-ventilated place.[4][6]

-

Conditions: Keep away from heat, sparks, and flame.[6][8] Store under an inert atmosphere and protect from moisture.[6][8]

-

Incompatible Materials: Store separately from strong oxidizing agents, strong acids, strong bases, alcohols, amines, peroxides, and metals.[6][8] Do not store in containers made of aluminum or other light metals.[13]

-

Storage Area: Store in a designated flammables and corrosives area.[6][8] The storage area should be locked up.[4]

Personal Protective Equipment (PPE)

The use of appropriate personal protective equipment is mandatory when handling this compound.

| PPE Type | Specifications |

| Eye/Face Protection | Tightly fitting safety goggles or a face shield conforming to EN166 (EU) or NIOSH (US) standards.[4][12] |

| Skin Protection | Wear fire/flame resistant and impervious clothing.[4] Wear appropriate protective gloves (neoprene or nitrile rubber) and clothing to prevent skin exposure.[6][12] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a full-face respirator with an appropriate cartridge (e.g., NIOSH-certified combination organic vapor/acid gas, Type ABEK).[4][12] |

Emergency Procedures

Immediate and appropriate action is crucial in the event of an emergency involving this compound.

First Aid Measures

A workflow for initial response to exposure is outlined below.

Caption: First aid procedures for exposure to this compound.

-

Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Get emergency medical help immediately.[4]

-

Skin Contact: Immediately take off all contaminated clothing. Rinse the affected areas with water or shower for at least 15 minutes. Get immediate medical attention.[4][8] Wash contaminated clothing before reuse.[4]

-